Potassium (z)-trifluoro(4-methylpent-2-en-2-yl)borate
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Overview
Description
Potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is used as a potent boronic acid surrogate in various organic synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (z)-trifluoro(4-methylpent-2-en-2-yl)borate typically involves the reaction of the corresponding boronic acid with potassium fluoride and a fluorinating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding borane.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various substituted boronic acids, boranes, and other organoboron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Potassium (z)-trifluoro(4-methylpent-2-en-2-yl)borate involves its ability to act as a boronic acid surrogate in cross-coupling reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an organohalide to form the desired product. The molecular targets and pathways involved include the activation of the boron atom and the formation of carbon-boron bonds .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in a wide range of chemical reactions under mild conditions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3.K/c1-5(2)4-6(3)7(8,9)10;/h4-5H,1-3H3;/q-1;+1/b6-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXOADNYGMRWFX-CVDVRWGVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=CC(C)C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C(=C/C(C)C)/C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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